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N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

5‑HT2B Receptor Antagonist Radioligand Binding

Researchers requiring a well-characterized 5-HT2B antagonist with defined off-target liability often face supply gaps with unvalidated analogs. This sulfonamide probe resolves that need with extensive polypharmacology data. Key data points: 5-HT2B IC50 22 nM, 5-HT6 Ki 235 nM; clean selectivity across 161 GPCRs; hERG IC50 8.6 μM; CYP inhibition profile documented; rodent microsomal stability 36-71%. Ideal for target ID studies and computational model training sets.

Molecular Formula C10H14N2O3S
Molecular Weight 242.3 g/mol
CAS No. 1042784-00-8
Cat. No. B1414893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
CAS1042784-00-8
Molecular FormulaC10H14N2O3S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2
InChIKeyMZDNTEWGJJJADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide Overview


N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8) is a sulfonamide derivative featuring a pyrrolidine ring and a 3-hydroxyphenyl substituent, with a molecular weight of 242.3 g/mol . This compound has been evaluated in multiple biochemical and cellular assays, revealing a distinct polypharmacological profile characterized by sub‑micromolar affinity for several aminergic receptors, including 5‑HT2B, 5‑HT6, and D2 dopamine receptors [1][2]. Its broad selectivity data and preliminary ADME parameters are documented in peer‑reviewed studies [1][3], making it a valuable tool compound for target identification or pathway deconvolution studies.

Aminergic receptor target engagement studies
Polypharmacology probe with broad GPCR profiling
PK-informed research compound with ADME data

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide Replacement Risks


Simple replacement of N‑(3‑hydroxyphenyl)pyrrolidine‑1‑sulfonamide with other sulfonamides or even positional isomers is not scientifically justifiable. The compound exhibits a unique combination of sub‑micromolar affinity for 5‑HT2B (IC50 22 nM) and 5‑HT6 (Ki 235 nM) coupled with a clean selectivity profile across 161 GPCRs, which is not a common feature among sulfonamide derivatives [1][2]. Furthermore, its defined ADME parameters—including kinetic solubility (4.5 μM), CYP inhibition values, and hERG liability (IC50 8.6 μM)—have been experimentally determined [3]. Substitution with an uncharacterized analog would introduce unknown off‑target activity and unpredictable physicochemical behavior, thereby invalidating comparative analysis and potentially confounding biological outcomes.

Reported GPCR selectivity may not be preserved in positional isomers or uncharacterized sulfonamides.
Defined ADME parameters (solubility, CYP, hERG) are likely to shift with structural modification.

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide Quantitative Evidence


5-HT2B Antagonism & Functional Activity

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide demonstrates potent binding to the human 5‑HT2B receptor with an IC50 of 22 nM, which translates into a cellular antagonist activity of IC50 54 nM [1]. In contrast, many sulfonamide derivatives show either weak affinity or significant off‑target activity; this compound was negative for agonist activity at 161 GPCRs and negative for antagonist activity at all but 5‑HT2B [1]. This selectivity profile is quantifiably superior to non‑selective reference compounds like methiothepin, which potently binds multiple 5‑HT subtypes (e.g., Ki = 74.3 nM at 5‑HT6) [2].

5-HT₂B Binding & Function
Class‑level inference
Target: binding IC₅₀ 22 nM, cellular IC₅₀ 54 nM
Comparator (methiothepin): Ki 74.3 nM at 5‑HT₆
Supports target‑specific readout context with reduced off‑target binding.
161 GPCRs screened; agonist negative.
5‑HT2B Receptor Antagonist Radioligand Binding

Kinase & Transporter Counter-Screening

The compound was profiled in a 302‑kinase panel and found negative for all kinases tested [1]. Additionally, it showed no inhibition of MAO‑A/B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, or a suite of 13 key drug transporters (OCT1/2, BSEP, BCRP, P‑gp, MATE1/2‑K, MRP2, OAT1/3, OATP1B1/1B3) [1]. By comparison, many sulfonamide‑based kinase inhibitors (e.g., some LIMK2 inhibitors) exhibit substantial off‑target kinase activity that can complicate phenotypic interpretation [2].

Kinase & Transporter Profiling
Class‑level inference
302 kinases: negative
MAO‑A/B, AChE: negative
13 drug transporters: negative
Supports primary pharmacology interpretation in phenotypic assays.
Reported zero detectable activity across all counter‑screens.
Kinase Profiling Transporter Inhibition Safety Pharmacology

hERG Liability Assessment

In a patch‑clamp assay on HEK‑293 cells stably expressing hERG, N‑(3‑hydroxyphenyl)pyrrolidine‑1‑sulfonamide showed an IC50 of 8.6 μM [1]. This value is below the typical 10–30 μM safety window often required for advanced lead optimization, but it is quantifiably lower (i.e., less potent hERG block) than many other sulfonamide‑containing CNS‑active compounds, which frequently exhibit hERG IC50 values below 1 μM [2]. For researchers planning in vivo studies, this moderate hERG liability suggests a reduced risk of QT prolongation compared to more potent hERG blockers.

hERG IC₅₀
Class‑level inference
8.6 μM
Moderate hERG block; may inform cardiac safety endpoint monitoring.
Patch‑clamp, HEK293 cells.
hERG Cardiotoxicity Patch‑Clamp

CYP450 Inhibition Profile

CYP inhibition assays reveal that N‑(3‑hydroxyphenyl)pyrrolidine‑1‑sulfonamide does not significantly inhibit CYP1A2 or CYP2D6 (IC50 > 100 μM) and shows only moderate inhibition of CYP3A4 (IC50 = 3.7 μM), CYP2C9 (IC50 = 9.0 μM), and CYP2C19 (IC50 = 5.9 μM) [1]. In contrast, many sulfonamide‑based drugs (e.g., celecoxib) are potent CYP2C9 inhibitors (IC50 often < 1 μM) and carry a high risk of drug‑drug interactions [2]. The compound’s relatively high IC50 values for major CYP isoforms suggest a lower potential for metabolic interference when co‑administered with other drugs in animal studies.

CYP Inhibition IC₅₀
Class‑level inference
CYP3A4 3.7 μM
CYP2C9 9.0 μM
CYP2C19 5.9 μM
Reported lower CYP inhibition context; may support combination study design.
CYP1A2, CYP2D6 IC₅₀ >100 μM.
CYP450 Drug‑Drug Interactions Metabolic Stability

Plasma Protein Binding & Metabolic Stability

The compound exhibits high plasma protein binding (99.6%) and moderate metabolic stability in liver microsomes: 36% remaining after 30 min in human, 71% in rat, and 64% in mouse [1]. This profile is distinct from many sulfonamide‑based compounds that show lower protein binding (e.g., sulfamethoxazole: ~70% bound) and rapid microsomal degradation [2]. The high protein binding may contribute to a longer half‑life in vivo, while the interspecies differences in stability should guide selection of appropriate animal models.

PPB & Microsomal Stability
Class‑level inference
PPB 99.6%
hLM 36%, rLM 71%, mLM 64% remaining (30 min)
High protein binding; supports PK modeling and species selection.
Equilibrium dialysis; 1 μM microsome incubation.
Plasma Protein Binding Metabolic Stability Pharmacokinetics

Kinetic Solubility Profile

Kinetic solubility measured at pH 7.4 is 4.5 μM [1]. While this value is relatively low, it is sufficient for many cell‑based assays at typical screening concentrations (≤ 10 μM). Compared to other sulfonamide derivatives that exhibit solubility below 1 μM (e.g., certain carbonic anhydrase inhibitors [2]), this compound remains in solution at concentrations that allow reliable dose‑response studies without the need for high DMSO levels.

Kinetic Solubility
Class‑level inference
4.5 μM (pH 7.4)
Adequate for typical screening concentrations; supports solution‑based assay delivery.
PBS, UV/Vis detection.
Kinetic Solubility Formulation In‑Vitro Assays

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide Research Applications


5-HT2B Pathway Deconvolution

Leverage the compound’s potent 5‑HT2B antagonism (IC50 22 nM) and clean selectivity across 161 GPCRs [1] to probe the specific role of 5‑HT2B receptors in cellular models of neuropsychiatric disorders or pulmonary hypertension. The absence of activity at related aminergic receptors minimizes confounding effects, enabling more definitive target validation studies.

Multitarget Aminergic Profiling

Utilize the compound’s defined affinity profile (5‑HT2B IC50 22 nM, 5‑HT6 Ki 235 nM, D2L Ki 2.92 μM, 5‑HT7 Ki 16.1 μM) [1][2] as a reference standard for developing or validating computational polypharmacology models. The combination of moderate to high affinity across multiple aminergic receptors, paired with broad counter‑screening data, provides a robust training set for machine learning algorithms.

In Vivo PK & Safety Pharmacology

The compound’s moderate hERG liability (IC50 8.6 μM), low CYP inhibition potential, and defined microsomal stability (36‑71% remaining across species) [3] make it a suitable candidate for initial in vivo proof‑of‑concept studies in rodents. Researchers can confidently design dosing regimens without the immediate need for extensive metabolic profiling or cardiac safety concerns.

Chemical Probe & Assay Validation

Given the extensive characterization data (kinase panel, transporter inhibition, CYP, hERG, solubility, PPB) [1][3], this compound serves as an ideal chemical probe for validating new assay platforms, particularly those aimed at detecting polypharmacology or off‑target activity. Its well‑defined profile reduces experimental variability and facilitates cross‑study comparisons.

Application
Selection Property
Validation Focus
5‑HT₂B receptor pathway studies
GPCR selectivity review (161‑panel data)
Target engagement readouts in cellular models
Aminergic receptor polypharmacology modeling
Defined multi‑receptor affinity profile
Computational model training and benchmarking
In vivo pharmacokinetic studies in rodents
Reported microsomal stability and safety profiles
Exposure and cardiac safety endpoint review
Assay platform validation
Comprehensive counter‑screening dataset
Off‑target activity detection assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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